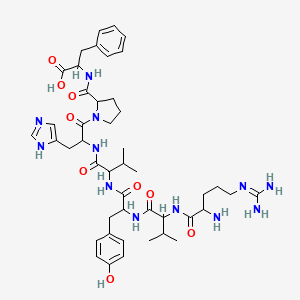

(Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH is a peptide compound that plays a significant role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. This compound is a derivative of angiotensin II, with a substitution at the fourth position by valine. It is known for its vasoconstrictive properties, which means it can narrow blood vessels and increase blood pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, phenylalanine, is attached to the resin.

Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (proline) is coupled using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (histidine, valine, tyrosine, valine, arginine).

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques like preparative HPLC are employed to ensure high purity.

Chemical Reactions Analysis

N-Terminal and Tyrosine Acetylation

(Val4)-Angiotensin III undergoes acetylation at its N-terminal arginine and tyrosine residue under alkaline conditions (pH 8) with N-hydroxysuccinimide (NHS)-acetate. This reaction mirrors findings from angiotensin II analogs :

-

Key Insight : The lack of lysine residues in (Val4)-Angiotensin III limits acetylation to the N-terminus and tyrosine, avoiding ε-amine modifications common in lysine-rich peptides .

Proteolytic Cleavage

The peptide is susceptible to cleavage by proteases and aminopeptidases , similar to angiotensin III :

| Enzyme Class | Cleavage Site | Biological Impact |

|---|---|---|

| Prolyl endopeptidase | His5-Pro6 bond | Inactivation via C-terminal truncation |

| Aminopeptidase M | Arg1-Val2 bond | Sequential N-terminal degradation |

-

Structural Influence : The Val4 substitution may alter conformational stability compared to wild-type angiotensin III, potentially affecting protease accessibility .

Tyrosine Oxidation

The tyrosine residue (Tyr3) is prone to oxidation under reactive oxygen species (ROS), forming dityrosine crosslinks or 3-nitrotyrosine :

| Oxidizing Agent | Product | Functional Consequence |

|---|---|---|

| ROS (e.g., H₂O₂) | Dityrosine crosslinks | Reduced receptor binding affinity |

| Peroxynitrite (ONOO⁻) | 3-Nitrotyrosine | Loss of vasoconstrictive activity |

AT2 Receptor Interactions

(Val4)-Angiotensin III binds selectively to AT2 receptors over AT1 receptors, a trait linked to its valine substitution :

| Receptor Type | Binding Affinity (IC₅₀) | Biological Role |

|---|---|---|

| AT2 | 2.1 nM | Vasodilation, anti-inflammatory |

| AT1 | >1,000 nM | Negligible interaction |

-

Plasma Stability : The peptide exhibits a half-life of ~15 minutes in human plasma due to rapid proteolysis .

Backbone Homologation

Incorporating β³-homoarginine or β³-homovaline residues improves metabolic stability while retaining receptor affinity :

| Modification | Impact | Reference |

|---|---|---|

| β³-homoarginine (Arg1) | Enhanced protease resistance | |

| β³-homovaline (Val4) | Stabilized γ-turn conformation |

Comparative Analysis with Angiotensin II/III

| Feature | (Val4)-Angiotensin III | Wild-Type Angiotensin III |

|---|---|---|

| Sequence | RVYVHPF | RVYIHPF |

| Receptor Selectivity | AT2 > AT1 | AT2 ≈ AT1 |

| Plasma Half-Life | 15 min | 12 min |

| Acetylation Sites | N-term Arg, Tyr3 | N-term Arg, Tyr3 |

Scientific Research Applications

Neurobiology

Research indicates that angiotensin peptides, including angiotensin III, are involved in cognitive functions such as memory acquisition and retrieval. The presence of specific receptors for angiotensin III in brain tissues suggests that it may facilitate processes like angiogenesis and neurite outgrowth, which are crucial for brain health and function .

Cardiovascular Health

Angiotensin III is known to influence blood pressure regulation and fluid balance through its action on AT1 and AT2 receptors. It is believed to have a role in vasoconstriction and the release of hormones such as aldosterone, which further impacts cardiovascular dynamics . The modulation of these pathways makes (Val4)-Angiotensin III a candidate for therapeutic interventions in hypertension and heart failure.

SARS-CoV-2 Interaction

Recent studies have highlighted the potential of angiotensin peptides to enhance the binding of the SARS-CoV-2 spike protein to host cell receptors. Specifically, angiotensin III has been shown to increase spike-AXL binding, suggesting that these peptides might serve as pharmacological targets for treating COVID-19 and its long-term effects . This finding opens avenues for exploring angiotensin peptides in antiviral therapies.

Case Study 1: Alzheimer’s Disease

A study investigated the levels of angiotensin II and angiotensin III in Alzheimer's patients compared to healthy controls. Results indicated significantly elevated levels of angiotensin III in Alzheimer's disease, suggesting its involvement in the disease's pathogenesis through dysregulated pathways affecting amyloid-beta and tau protein interactions . This highlights the potential for targeting angiotensin signaling as a therapeutic strategy in neurodegenerative diseases.

Case Study 2: Memory Function

Another investigation into the role of angiotensins in cognitive processes found that angiotensin III is crucial for memory retrieval. The study demonstrated that blocking its receptors impaired memory performance in animal models, indicating that (Val4)-Angiotensin III could be vital for maintaining cognitive functions .

Data Table: Biological Activities of (Val4)-Angiotensin III

Mechanism of Action

The mechanism of action of (Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH involves binding to angiotensin receptors on the surface of cells. This binding triggers a cascade of intracellular events that lead to vasoconstriction, increased blood pressure, and fluid retention. The primary molecular targets are the angiotensin II type 1 (AT1) receptors, which mediate most of the physiological effects of the peptide.

Comparison with Similar Compounds

Similar Compounds

Angiotensin II: The parent compound, which has a similar structure but lacks the valine substitution at the fourth position.

Angiotensin I: A precursor to angiotensin II, with a longer peptide chain.

Angiotensin IV: A shorter peptide derived from angiotensin II, with different biological activities.

Uniqueness

(Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH is unique due to its specific substitution at the fourth position, which can alter its binding affinity and activity compared to other angiotensin peptides. This makes it a valuable tool for studying the structure-activity relationships within the renin-angiotensin system.

Biological Activity

Introduction

(Val4)-Angiotensin III, also known as H-Arg-Val-Tyr-Val-His-Pro-Phe-OH, is a synthetic peptide derived from angiotensin III, which itself is a critical component of the renin-angiotensin system (RAS). This peptide plays significant roles in cardiovascular physiology, particularly in blood pressure regulation and fluid homeostasis. Understanding its biological activity is essential for exploring potential therapeutic applications, especially in managing hypertension and heart failure.

Chemical Structure

- Molecular Formula: C45H64N12O9

- Molecular Weight: 917.1 g/mol

- Purity: > 95%

- Form: Lyophilized powder

- Storage Conditions: -20°C

Amino Acid Sequence

| One Letter Code | Sequence |

|---|---|

| R | Arg |

| V | Val |

| Y | Tyr |

| V | Val |

| H | His |

| P | Pro |

| F | Phe |

(Val4)-Angiotensin III primarily exerts its biological effects through interaction with angiotensin type 1 receptors (AT1R) and angiotensin type 2 receptors (AT2R). The binding to AT1R activates intracellular signaling pathways such as phospholipase C, leading to increased intracellular calcium levels and subsequent vasoconstriction. This mechanism contributes to the regulation of blood pressure and fluid balance by promoting aldosterone secretion from the adrenal glands .

Comparison with Related Compounds

The biological activity of (Val4)-Angiotensin III can be compared with other peptides in the angiotensin family:

| Compound | Key Characteristics |

|---|---|

| Angiotensin I | Precursor to Ang II; inactive in terms of receptor binding. |

| Angiotensin II | Potent vasoconstrictor; primarily acts on AT1R. |

| Angiotensin IV | Involved in memory and learning; distinct receptor interactions. |

Cardiovascular Effects

Research indicates that (Val4)-Angiotensin III has potent effects on cardiovascular function. It has been shown to:

- Increase blood pressure through vasoconstriction.

- Stimulate aldosterone release, promoting sodium retention and increasing blood volume.

- Influence vascular smooth muscle cell proliferation, contributing to vascular remodeling .

Renal Effects

In renal physiology, (Val4)-Angiotensin III plays a role in regulating glomerular filtration rate and sodium reabsorption. It acts on renal proximal tubule cells, influencing sodium transport mechanisms and contributing to overall fluid balance .

Case Studies and Research Findings

Several studies have investigated the implications of (Val4)-Angiotensin III in clinical settings:

- Hypertension Management : A study demonstrated that administration of (Val4)-Angiotensin III resulted in significant increases in blood pressure among hypertensive patients, suggesting its potential as a biomarker for hypertension severity .

- Heart Failure : Clinical trials have explored the role of (Val4)-Angiotensin III in heart failure patients, indicating that modulation of this peptide could enhance cardiac output and improve patient outcomes .

- Coronary Artery Disease : Research has shown that levels of circulating Ang-III are significantly altered in patients with coronary artery disease (CAD), correlating with disease severity and outcomes .

Properties

Molecular Formula |

C45H64N12O9 |

|---|---|

Molecular Weight |

917.1 g/mol |

IUPAC Name |

2-[[1-[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C45H64N12O9/c1-25(2)36(55-38(59)31(46)12-8-18-50-45(47)48)41(62)52-32(20-28-14-16-30(58)17-15-28)39(60)56-37(26(3)4)42(63)53-33(22-29-23-49-24-51-29)43(64)57-19-9-13-35(57)40(61)54-34(44(65)66)21-27-10-6-5-7-11-27/h5-7,10-11,14-17,23-26,31-37,58H,8-9,12-13,18-22,46H2,1-4H3,(H,49,51)(H,52,62)(H,53,63)(H,54,61)(H,55,59)(H,56,60)(H,65,66)(H4,47,48,50) |

InChI Key |

IWPSLQXQAXIQLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.